molecular formula C11H12BrN3 B6146532 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine CAS No. 1152653-72-9

3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B6146532
CAS No.: 1152653-72-9
M. Wt: 266.14 g/mol
InChI Key: AXPBGFZXBZDRHS-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS: 1152655-64-5 ) is a high-purity brominated pyrazole derivative with a molecular formula of C11H12BrN3 and a molecular weight of 266.14 g/mol . This compound serves as a versatile building block and key intermediate in medicinal chemistry and materials science research. Pyrazole derivatives are of significant interest due to their wide range of pharmacological properties and their utility in the synthesis of more complex chemical entities . The bromine atom on the phenyl ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of libraries of compounds for drug discovery and development. Researchers utilize this specific aminopyrazole scaffold in the exploration of new therapeutic agents and functional materials . The compound has a purity of 98% . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Handle with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Hazard Statements: H302 - Harmful if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1152653-72-9

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

5-(4-bromophenyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12BrN3/c1-7-10(14-15(2)11(7)13)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3

InChI Key

AXPBGFZXBZDRHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)C)N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Pyrazole-5-amine Scaffolds

The construction of the pyrazole-5-amine framework is a cornerstone of heterocyclic chemistry, with numerous strategies developed to access this valuable scaffold. These methods primarily rely on the formation of the five-membered ring through condensation and cyclization reactions.

Cyclization Reactions Utilizing Hydrazines and Appropriate Precursors

The most traditional and widely employed method for synthesizing pyrazole (B372694) rings involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. ingentaconnect.compharmaguideline.com For the synthesis of 5-aminopyrazoles, β-ketonitriles are particularly crucial precursors. beilstein-journals.org

The reaction typically proceeds by reacting a substituted hydrazine with a β-ketonitrile. This process is versatile, allowing for a wide range of substituents on both the hydrazine and the ketonitrile, thus providing access to a diverse library of pyrazole-5-amine derivatives. beilstein-journals.orgnih.gov The general mechanism involves an initial condensation between the hydrazine and the ketone carbonyl group, followed by an intramolecular cyclization via the attack of the second nitrogen atom onto the nitrile carbon, and subsequent tautomerization to yield the aromatic 5-aminopyrazole ring. beilstein-journals.org Microwave-assisted protocols have also been developed to accelerate these reactions. nih.gov

Key precursors for this method are outlined in the table below.

Precursor TypeReactantResulting ScaffoldReference
β-KetonitrilesHydrazine/Substituted Hydrazines5-Aminopyrazoles beilstein-journals.org
Malononitrile (B47326) DerivativesHydrazine/Substituted Hydrazines5-Aminopyrazole-4-carbonitriles nih.gov
1,3-DiketonesHydrazine/Substituted HydrazinesSubstituted Pyrazoles ingentaconnect.comnih.gov
α,β-Unsaturated CarbonylsHydrazine/Substituted HydrazinesPyrazolines (can be oxidized to pyrazoles) researchgate.netchim.it

Multi-component Reactions for Pyrazole Ring Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of pyrazole-5-amine scaffolds.

A common example involves the condensation of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine. rsc.org This approach allows for the rapid assembly of highly substituted 5-aminopyrazoles. For instance, a three-component reaction of phenyl hydrazine, various aldehydes, and malononitrile can be catalyzed by sodium p-toluene sulfonate in an aqueous medium to produce multisubstituted 5-amino pyrazoles. rsc.org These reactions often proceed through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. The versatility of MCRs makes them a powerful tool for generating molecular diversity in pyrazole synthesis. beilstein-journals.orgbeilstein-journals.org

Targeted Synthesis of 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

While general routes to pyrazole-5-amines are well-established, the specific synthesis of this compound requires careful selection of starting materials and control of reaction conditions to ensure the desired substitution pattern.

Exploration of Novel or Optimized Synthetic Pathways

A targeted synthesis for this compound can be logically designed based on the foundational cyclization of a β-ketonitrile with a substituted hydrazine. A plausible and efficient pathway would involve the reaction of 3-(4-bromophenyl)-3-oxopropanenitrile (B1269170) with methylhydrazine.

Proposed Synthetic Pathway:

Preparation of the β-Ketonitrile Precursor: The starting material, 3-(4-bromophenyl)-3-oxopropanenitrile, can be synthesized via a Claisen condensation between ethyl 4-bromobenzoate (B14158574) and acetonitrile (B52724) using a strong base such as sodium ethoxide or sodium amide.

Cyclization with Methylhydrazine: The resulting β-ketonitrile is then reacted with methylhydrazine. This condensation reaction is expected to form the pyrazole ring. The key challenge in this step is controlling the regioselectivity.

N-Methylation of the Amine: The final step would involve the methylation of the 5-amino group. However, a more direct route would aim for the formation of the 1,4-dimethyl product directly, which depends on the choice of precursors and reaction conditions. A more likely precursor for the direct formation would be 2-methyl-3-(4-bromophenyl)-3-oxopropanenitrile reacting with methylhydrazine.

The reaction scheme is summarized in the table below.

StepReactantsProductKey Transformation
1Ethyl 4-bromobenzoate + 2-Methylacetonitrile2-methyl-3-(4-bromophenyl)-3-oxopropanenitrileClaisen Condensation
22-methyl-3-(4-bromophenyl)-3-oxopropanenitrile + MethylhydrazineThis compoundCyclocondensation

Regioselectivity and Stereoselectivity Considerations in Synthesis

When an unsymmetrical precursor like 2-methyl-3-(4-bromophenyl)-3-oxopropanenitrile reacts with methylhydrazine, the formation of two possible regioisomers can occur: this compound and 5-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-3-amine. The control of regioselectivity is therefore a critical aspect of the synthesis. ingentaconnect.com

The outcome of the reaction is governed by the differential reactivity of the two electrophilic centers (the ketone carbonyl and the nitrile carbon) towards the two non-equivalent nitrogen atoms of methylhydrazine.

Electronic Effects: The electron-withdrawing nature of the 4-bromophenyl group increases the electrophilicity of the adjacent carbonyl carbon.

Steric Effects: The steric hindrance around the carbonyl carbon (due to the bromophenyl group) and the nitrile carbon (due to the methyl group) will influence the initial nucleophilic attack by methylhydrazine. The less hindered nitrogen of methylhydrazine (-NH2) is generally more reactive in the initial condensation step.

Solvent and pH: Reaction conditions, including the solvent and pH, can significantly impact regioselectivity. conicet.gov.ar For instance, reactions under acidic conditions may proceed through a different mechanism than those under basic conditions, leading to different isomeric ratios. ingentaconnect.com The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations. conicet.gov.ar

Stereoselectivity is not a factor in the synthesis of the final aromatic pyrazole ring. However, it can be relevant in the synthesis of dihydropyrazole (pyrazoline) intermediates, which are subsequently oxidized to pyrazoles. nih.gov

Reaction Mechanism Elucidation

The formation of the pyrazole ring from a β-ketonitrile and methylhydrazine follows a well-understood reaction mechanism. organic-chemistry.org

Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. Typically, the more nucleophilic and less sterically hindered terminal NH2 group of methylhydrazine attacks the ketone. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This ring-closing step forms a five-membered non-aromatic intermediate.

Tautomerization/Aromatization: The intermediate undergoes a tautomeric shift to achieve the stable, aromatic pyrazole ring system, resulting in the final 5-aminopyrazole product.

A plausible mechanism involves the initial attack of the NH2 group of methylhydrazine on the keto group, leading to a hydrazone. Subsequent intramolecular cyclization by the other nitrogen atom onto the nitrile group, followed by tautomerization, yields the thermodynamically stable aromatic pyrazole ring. researchgate.netrsc.org

Derivatization and Functionalization Strategies of this compound

The chemical scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can be strategically directed towards the exocyclic amine group, the pyrazole ring itself, or the bromophenyl moiety, allowing for a systematic exploration of the chemical space around this core structure.

Modification at the Amine Group

The primary amine at the C5-position of the pyrazole ring is a versatile functional group that readily participates in a variety of chemical transformations.

One key reaction is diazotization , where the 5-aminopyrazole is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form a pyrazolyl-5-diazonium salt. These diazonium salts are valuable intermediates that can subsequently undergo various reactions. For instance, they can be subjected to Sandmeyer-type reactions to introduce a range of substituents at the 5-position. Furthermore, intramolecular azo coupling can occur if the pyrazole ring bears a suitable electron-rich aromatic substituent at the C4-position, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-c]cinnolines researchgate.net.

The amine group can also be involved in the construction of fused heterocyclic rings. For example, reaction with suitable reagents can lead to the formation of pyrazolo[3,4-d]pyrimidines. This transformation typically involves a Vilsmeier-type reaction followed by an intermolecular heterocyclization mdpi.com. In a one-flask synthesis, 5-aminopyrazoles react with N,N-substituted amides in the presence of a coupling agent like PBr3, followed by treatment with a source of ammonia (B1221849) such as hexamethyldisilazane, to yield the corresponding pyrazolo[3,4-d]pyrimidines mdpi.com.

Reactions on the Pyrazole Ring System

The pyrazole ring of this compound is susceptible to electrophilic substitution, with the C4-position being the most reactive site.

A significant transformation is the direct C-H halogenation at the C4-position. This can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. This metal-free protocol provides an efficient route to 4-halogenated pyrazole derivatives with good to excellent yields beilstein-archives.org. The reaction is believed to proceed through the formation of an electrophilic halogen species from the interaction of NXS with DMSO beilstein-archives.org.

Furthermore, the C4-position can be functionalized through other electrophilic substitution reactions. For instance, in related 5-hydroxypyrazole systems, electrophilic substitution occurs exclusively at the C4 atom of the pyrazole ring researchgate.net. This inherent reactivity can be exploited to introduce a variety of substituents at this position.

The pyrazole ring can also participate in annulation reactions to form fused polycyclic systems. For example, Rh(III)-catalyzed C-H activation and cyclization of phenyl-1H-pyrazol-5-amines with alkynoates and alkynamides can lead to the synthesis of pyrazolo[1,5-a]quinazolines through a [5 + 1] annulation reaction rsc.org.

Transformations of the Bromophenyl Moiety

The bromine atom on the phenyl ring at the C3-position serves as a valuable handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of new carbon-carbon bonds. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids using a Pd(PPh3)4 catalyst has been reported to proceed with good yields mdpi.com. This methodology is directly applicable to the bromophenyl moiety of the target compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines. This is a powerful tool for synthesizing arylamine derivatives wikipedia.orglibretexts.org. The reaction typically employs a palladium precatalyst and a bulky phosphine (B1218219) ligand nih.govnih.gov.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromophenyl group and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base organic-chemistry.orgwikipedia.orglibretexts.org. This method is instrumental in the synthesis of arylalkynes.

Cyanation: The bromo group can be substituted with a cyano group through a palladium-catalyzed cyanation reaction. This transformation can be achieved using various cyanide sources, including the less toxic potassium hexacyanoferrate(II) (K4[Fe(CN)6]) nih.govmit.eduresearchgate.netrsc.org. The resulting nitrile functionality can be further elaborated into other functional groups such as carboxylic acids or amines.

The following table summarizes some of the key transformations of the bromophenyl moiety:

Reaction NameReagents and ConditionsProduct Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4)Biaryl compound
Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, BaseArylamine
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseArylalkyne
Cyanation Cyanide source (e.g., K4[Fe(CN)6]), Pd catalystArylnitrile

Green Chemistry Approaches in Compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies in organic chemistry. The synthesis of pyrazole derivatives, including structures related to this compound, has also benefited from the application of green chemistry principles.

Key green chemistry approaches in pyrazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. This technique has been successfully applied to the synthesis of various pyrazole derivatives nih.govnih.gov.

Grinding Techniques (Mechanochemistry): Solid-state reactions performed by grinding the reactants together, sometimes with a catalytic amount of a liquid or solid additive, can eliminate the need for bulk solvents, thus reducing waste. This solvent-free approach is a cornerstone of green chemistry nih.gov.

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a crucial aspect of green synthesis. The synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives has been reported in a water/ethanol solvent system nih.gov.

Development and Use of Recyclable Catalysts: The use of heterogeneous or magnetically separable catalysts allows for their easy recovery and reuse, reducing waste and cost. For example, a novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been developed for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives and was found to be reusable for several cycles without significant loss of activity nih.gov. Similarly, tannic acid-functionalized silica-coated Fe3O4 nanoparticles have been used as a recyclable catalyst for the synthesis of other 5-amino-pyrazole-4-carbonitrile derivatives frontiersin.org.

These green chemistry approaches offer sustainable alternatives to traditional synthetic methods, contributing to the development of more efficient and environmentally responsible chemical processes for the production of pyrazole-based compounds.

Based on a comprehensive search of scientific databases and literature, it is not possible to provide a detailed article on “this compound” that meets the specified outline and requirements for scientific accuracy.

The necessary experimental data for a thorough structural and spectroscopic analysis—including specific ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, mass spectrometry fragmentation patterns, IR absorption frequencies, and X-ray crystallographic parameters—for this exact compound are not available in the public domain.

While information exists for structurally related pyrazole derivatives, utilizing such data would be scientifically inaccurate and would not pertain to the specific molecule requested. The PubChem database entry for "this compound" (InChIKey: AXPBGFZXBZDRHS-UHFFFAOYSA-N) confirms its molecular formula as C₁₁H₁₂BrN₃ but explicitly states that no literature data is available for this compound uni.lu.

Therefore, to adhere to the strict requirements for accuracy and focus solely on the specified compound, the requested article cannot be generated.

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Crystalline State

A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data on the conformational analysis of 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine in the crystalline state. Single-crystal X-ray diffraction analysis, the definitive method for determining the three-dimensional structure of a molecule in the solid state, has not been reported for this specific compound.

Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths, bond angles, and torsion angles is not available. Without such experimental data, a rigorous discussion of its crystalline conformation, including the planarity of the pyrazole (B372694) ring, the orientation of the bromophenyl and dimethylamino substituents, and intermolecular interactions, cannot be provided at this time.

Further research, specifically the successful growth of single crystals of this compound and subsequent X-ray crystallographic analysis, would be required to elucidate its precise solid-state conformation. Such a study would provide valuable insights into the molecule's steric and electronic properties, which are fundamental to understanding its chemical behavior and potential applications.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic structure of the molecule, providing a basis for predicting its geometry, energy, and other properties. For pyrazole (B372694) derivatives, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide a reliable balance between accuracy and computational cost.

The electronic properties of a molecule are crucial for understanding its reactivity and interaction with other molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Orbital Energies

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Note: This table is for illustrative purposes. No specific data for 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine was found.

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For pyrazole derivatives, MEP analyses typically show negative potential (red/yellow) around nitrogen atoms and any carbonyl groups, indicating sites for electrophilic attack. Positive potential (blue) is often located around amine protons, marking them as sites for nucleophilic interaction.

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the electrophilicity index, can quantify a molecule's reactivity. Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These calculations help in predicting how the molecule will behave in chemical reactions.

Quantum chemical calculations can accurately predict various spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values can then be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to specific vibrational modes (e.g., stretching, bending) of functional groups within the molecule, which can be correlated with peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax), which helps in interpreting experimental UV-Vis spectra.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations are invaluable for exploring the conformational space of a molecule, revealing its flexibility and preferred shapes in different environments (e.g., in a solvent or bound to a protein). By simulating the molecule's behavior over nanoseconds or longer, MD can identify stable and transient conformations, which is crucial for understanding its biological activity.

Molecular Docking and Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for screening potential drug candidates and understanding their mechanism of action.

Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. This score provides an estimate of the binding affinity (often expressed in kcal/mol), which indicates the strength of the interaction between the ligand and the target protein. A lower binding energy generally suggests a more stable and favorable interaction. Studies on similar pyrazole compounds have used docking to predict their inhibitory activity against various biological targets, such as kinases or enzymes involved in inflammation.

Table 2: Hypothetical Molecular Docking Results

Target Protein Binding Affinity (kcal/mol) Interacting Residues
Data not available Data not available Data not available

Note: This table is for illustrative purposes. No specific docking studies for this compound were found.

Identification of Potential Binding Sites and Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method helps in identifying potential binding sites and understanding the specific molecular interactions that stabilize the ligand-receptor complex. For pyrazole derivatives, studies have shown that their unique structural properties, including the ability to participate in various non-covalent interactions, make them versatile ligands for numerous biological targets. semanticscholar.org

In the case of this compound, the molecule possesses several key features that likely govern its binding:

The Pyrazole Core: This heterocyclic ring can engage in hydrogen bonding and π-π stacking interactions.

The 4-bromophenyl Group: The bromine atom can form halogen bonds, which are significant directional interactions in molecular recognition. The phenyl ring itself can participate in hydrophobic and π-stacking interactions.

The 5-amine Group: This primary amine is a key hydrogen bond donor and can also act as a hydrogen bond acceptor, making it a critical anchor point within a binding pocket.

Computational docking simulations of analogous compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, have identified key interactions like H-bonds and halogen bonds as crucial for binding affinity to biological targets like tubulin. researchgate.netmdpi.com Molecular electrostatic potential (MEP) analysis on similar pyrazole structures often indicates that nitrogen atoms of the pyrazole ring and other electronegative groups are centers for electrophilic attacks and key interaction sites. semanticscholar.org For this compound, it is predicted that the amine group and the pyrazole nitrogen atoms would be primary sites for hydrogen bonding, while the bromophenyl ring would orient itself within a hydrophobic pocket, potentially forming halogen bonds with suitable acceptor atoms on the receptor.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The evaluation of a compound's ADMET properties is essential for drug development. In silico prediction models provide a rapid and cost-effective means to assess these pharmacokinetic and toxicological parameters early in the discovery process. nih.govrsc.org For this compound, various computational tools can be employed to predict its drug-likeness and safety profile.

These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which assesses oral bioavailability based on molecular properties. Studies on structurally related bromophenyl-triazole analogs have shown that these compounds generally exhibit good ADME profiles with no violations of Lipinski's rule. researchgate.netmdpi.com Based on its structure, this compound is expected to have favorable oral bioavailability. Predictions for toxicity, often expressed as an LD50 value, for similar heterocyclic structures have placed them in lower toxicity classes, suggesting a potentially favorable safety profile. researchgate.net

Table 1: Predicted ADMET Properties for this compound Note: The following data is representative of typical in silico predictions for structurally similar compounds and is not derived from direct experimental measurement of the target compound.

PropertyPredicted ValueSignificance
Molecular Weight< 500 g/molAdherence to Lipinski's Rule
LogP< 5Adherence to Lipinski's Rule (Lipophilicity)
Hydrogen Bond Donors< 5Adherence to Lipinski's Rule
Hydrogen Bond Acceptors< 10Adherence to Lipinski's Rule
Gastrointestinal (GI) AbsorptionHighPotential for good oral absorption
Blood-Brain Barrier (BBB) PermeantYes/NoIndicates potential for CNS activity
CYP450 InhibitionInhibitor/Non-inhibitorPredicts potential for drug-drug interactions
Predicted LD50 (rat, oral)Class IV/VIndicates low acute toxicity

Structure-Activity Relationship (SAR) Derivation via Computational Means

Computational studies are invaluable for deriving Structure-Activity Relationships (SAR), which explain how modifications to a chemical structure affect its biological activity. ijbiotech.com For the pyrazole scaffold, SAR studies often explore how different substituents at various positions on the pyrazole and its attached phenyl rings influence potency and selectivity. nih.govcu.edu.eg

For this compound, a computational SAR study would typically involve creating a library of virtual analogs and evaluating their properties. Key structural aspects to investigate would include:

Position and Nature of Halogen on the Phenyl Ring: The bromine at the para-position is a key feature. Computational models can predict how moving it to the ortho- or meta-position, or replacing it with other halogens (e.g., chlorine, fluorine), would affect binding affinity through altered electronics and halogen bonding capabilities.

Substitution at the Amine Group: The primary amine at the C5 position is a potent hydrogen bond donor. Virtually substituting this group could reveal its importance for target interaction.

Methyl Group Modifications: The N1 and C4 methyl groups influence the compound's conformation and lipophilicity. Replacing them with other alkyl groups or hydrogen atoms would provide insight into the steric and electronic requirements of the binding site.

By systematically modifying these structural elements and computationally predicting the resulting change in binding affinity or activity, a detailed SAR profile can be constructed. For example, studies on other pyrazole-based inhibitors have shown that the introduction of specific residues can drastically increase or decrease inhibitory activity, highlighting the sensitivity of the target's binding pocket to the ligand's structure. nih.gov This computational approach allows for the rational design of more potent and selective analogs, prioritizing the synthesis of only the most promising candidates. ijbiotech.com

Exploration of Biological Activities and Mechanisms in Vitro/preclinical Focus

Enzyme Inhibition Studies (e.g., Kinases, COX enzymes)

There is currently no available scientific literature detailing the enzyme inhibition properties of 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine. While many substituted pyrazole (B372694) scaffolds have been investigated as inhibitors of various enzymes, including kinases and cyclooxygenase (COX) enzymes, specific data for this compound is absent.

Without experimental data, it is not possible to identify any specific molecular enzyme targets for this compound.

Mechanistic studies elucidating how this compound might modulate enzyme activity have not been published.

Receptor Binding Assays (e.g., G protein-coupled receptors, nuclear receptors)

No studies have been published that investigate the binding affinity or functional activity of this compound at any G protein-coupled receptors (GPCRs) or nuclear receptors.

A ligand-receptor interaction profile for this compound is not available in the scientific literature.

Antiproliferative Activity in Cell Lines

There is no published research on the antiproliferative effects of this compound in any cancer or other cell lines. While numerous pyrazole derivatives have demonstrated antiproliferative properties, this specific compound has not been evaluated in such assays.

Due to the lack of antiproliferative studies, the mechanism by which this compound might inhibit cell growth, such as through the induction of apoptosis, remains unknown.

Cell Cycle Modulation Studies

Comprehensive searches of scientific literature and research databases did not yield specific studies investigating the effects of this compound on cell cycle modulation. While other substituted pyrazole derivatives have been evaluated for their impact on cell cycle progression, often in the context of anticancer research, no such data is currently available for this particular compound. nih.gov

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral, Antitubercular)

The pyrazole scaffold is a common feature in compounds investigated for antimicrobial properties. jocpr.comseejph.commdpi.com However, specific research into the antimicrobial profile of this compound is not present in the available scientific literature.

There are no available research findings detailing the in vitro efficacy of this compound against specific bacterial, fungal, viral, or mycobacterial pathogens. Although numerous pyrazole analogues have been tested against a wide range of microorganisms, data for this specific molecule, including Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, has not been published. acs.orgresearchgate.netnih.gov

Investigations into the potential of this compound to inhibit or disrupt microbial biofilm formation have not been reported. While related heterocyclic compounds, including other bromophenyl-substituted pyrazoles, have been assessed for antibiofilm activity, no such studies have been conducted on this specific chemical entity. nih.govnih.govsemanticscholar.org

There is no information available regarding studies into microbial resistance mechanisms related to this compound. Research on how pathogens might develop resistance to this compound or its potential efficacy against drug-resistant strains has not been documented. nih.govacs.org

Anti-inflammatory and Antioxidant Properties (in vitro)

Many compounds containing a pyrazole nucleus have been synthesized and evaluated for potential anti-inflammatory and antioxidant activities. rjpbr.comnih.govresearchgate.net However, specific in vitro studies to determine these properties for this compound are not found in the current body of scientific literature.

No data has been published from radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, for this compound. Consequently, its capacity to act as an antioxidant by scavenging free radicals remains undetermined. researchgate.netresearchgate.netmdpi.comnih.gov

Modulation of Inflammatory Mediators (e.g., prostaglandins (B1171923), cytokines)

The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, and research into new derivatives continues to reveal potent modulatory effects on key inflammatory pathways. The anti-inflammatory action of these compounds is often attributed to their ability to inhibit enzymes and signaling pathways responsible for the production of inflammatory mediators like prostaglandins and cytokines.

Prostaglandin (B15479496) Synthesis Inhibition: A primary mechanism for the anti-inflammatory effect of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are central mediators of inflammation, pain, and fever. nih.govnih.gov Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Studies on various substituted pyrazoles have demonstrated significant COX-2 inhibitory activity. For instance, a series of pyrazole–pyridazine hybrids were evaluated for their anti-inflammatory potential. The trimethoxy derivative 5f and the aminopyrazole derivative 6f showed potent COX-2 inhibition with IC50 values of 1.50 µM and 1.15 µM, respectively, surpassing the activity of the standard drug celecoxib (B62257) (IC50 = 1.62 µM). nih.govrsc.org Another compound from this series, the bromo derivative 6e , also displayed COX-2 inhibitory activity comparable to celecoxib. nih.govrsc.org Furthermore, certain pyridylpyrazole analogs have been identified as potent inhibitors of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages. semanticscholar.org Compound 1m from this class was a particularly effective PGE2 inhibitor, with an IC50 value of 1.1 µM, an effect attributed to the downregulation of COX-2 protein expression. semanticscholar.org

Cytokine and Nitric Oxide Modulation: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), along with nitric oxide (NO), play crucial roles in orchestrating the inflammatory response. nih.govnih.gov The 5-aminopyrazole scaffold is found in inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that regulates the synthesis of TNF-α and IL-1. nih.gov

Research has shown that potent COX-2 inhibiting pyrazole derivatives also effectively suppress the production of these mediators. In a study on pyrazole-pyridazine hybrids, compounds 5f and 6f significantly inhibited the generation of TNF-α, IL-6, and NO in LPS-stimulated RAW264.7 macrophages. nih.govrsc.org Specifically, compound 6f reduced NO production by 70% at a 20 µM concentration. nih.gov Another investigation into novel pyrazole derivatives identified a compound, 6c , that potently inhibited the NF-κB signaling pathway. nih.gov This inhibition led to a significant, dose-dependent reduction in the release of pro-inflammatory cytokines, suggesting that NF-κB inhibition is a viable mechanism for the anti-inflammatory effects of certain pyrazoles. nih.gov

CompoundTargetActivity (IC50)Reference
Pyrazole-pyridazine hybrid (5f)COX-21.50 µM nih.govrsc.org
Aminopyrazole-pyridazine hybrid (6f)COX-21.15 µM nih.govrsc.org
Bromo-pyrazole-pyridazine hybrid (6e)COX-22.51 µM nih.gov
Pyridylpyrazole analog (1m)PGE2 Production1.1 µM semanticscholar.org
Celecoxib (Reference Drug)COX-21.62 µM nih.gov

Materials Science and Industrial Applications Non Biological

Applications in Dyes and Fluorescent Materials

The field of materials science has shown significant interest in heterocyclic compounds for the development of novel dyes and fluorescent materials. The inherent electronic properties and rigid structures of these molecules make them ideal candidates for such applications. Within this context, derivatives of 5-aminopyrazole, a class of compounds to which 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine belongs, have been investigated for their potential as chromophores and fluorophores. The structural versatility of the pyrazole (B372694) core allows for a wide range of substitutions, which can be used to fine-tune the photophysical properties of the resulting molecules.

Recent research has explored the synthesis of various fused heterocyclic systems derived from 5-aminopyrazoles, leading to the creation of compounds with interesting optical characteristics. For example, the condensation of 5-aminopyrazole derivatives with other molecules has resulted in the formation of pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores. beilstein-journals.org The investigation into the relationship between the structure and chemical properties of these compounds has been pursued through techniques such as fluorescence spectroscopy. beilstein-journals.org

Photophysical Properties and Sensor Development

While specific photophysical data for this compound is not extensively documented in publicly available literature, the broader class of 5-aminopyrazole derivatives has been the subject of studies into their fluorescent properties. mdpi.com These derivatives are recognized for their remarkable photophysical properties and synthetic versatility, making them suitable for various applications, including the development of chemosensors. rsc.orgnih.gov The pyrazole scaffold is a key component in a number of fluorescent dyes and probes. nih.gov

The general principle behind the utility of these compounds in fluorescent applications lies in their electronic structure. The pyrazole ring, often in conjugation with other aromatic systems, can support π-π* electronic transitions. The absorption of light excites electrons to higher energy states, and their subsequent relaxation can result in the emission of light (fluorescence). The specific wavelengths of absorption and emission, as well as the efficiency of the fluorescence (quantum yield), are highly dependent on the molecular structure, including the nature and position of substituents on the pyrazole and any attached phenyl rings.

In a study on the dimerization of 5-aminopyrazoles to form dipyrazole-fused pyridazines, the resulting compounds exhibited fluorescence. mdpi.com The UV absorption wavelengths for these derivatives were found to be in the range of 266 to 309 nm, with fluorescence emission spanning from 293 to 511 nm. mdpi.com The quantum yield of these materials was influenced by the substituents on the benzene (B151609) ring. mdpi.com For instance, when the R1 position was a methyl group and the R2 position was a benzene ring, the presence of various substituents on the benzene ring generally led to a higher quantum yield compared to the unsubstituted product. mdpi.com

Table 1: Photophysical Properties of Dipyrazole-Fused Pyridazines Derived from 5-Aminopyrazoles

CompoundR1 GroupR2 GroupAbsorption Max (λabs, nm)Emission Max (λem, nm)
2aMethylPhenyl266293
2bMethyl4-Methylphenyl270313
2cMethyl4-Methoxyphenyl275321
2dMethyl4-Fluorophenyl269309
2fMethyl4-Chlorophenyl272315
2gMethyl4-Bromophenyl274318
2iMethyl3-Nitrophenyl309511

This data is for dipyrazole-fused pyridazines, which are derivatives of 5-aminopyrazoles, and is presented to illustrate the fluorescent potential within this class of compounds. mdpi.com

The development of chemosensors is another significant application of fluorescent pyrazole derivatives. rsc.orgnih.gov These sensors operate by binding to a specific analyte (such as a metal ion), which in turn causes a change in the photophysical properties of the molecule. chemrxiv.org This change, which can be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength, can be used to detect and quantify the analyte. The pyrazole moiety, with its nitrogen atoms, can act as a binding site for metal ions, and its incorporation into a larger fluorescent system allows for the creation of effective sensors. nih.gov For instance, a dye containing coumarin-pyrazole derivatives has been designed and synthesized to study its sensing properties toward cations. nih.gov

While the direct application of this compound in dyes and fluorescent materials is not yet established, the foundational chemistry of the 5-aminopyrazole scaffold suggests a strong potential for such uses. Further research involving the synthesis and characterization of this specific compound and its derivatives could reveal novel photophysical properties and lead to the development of new materials for optical applications and chemical sensing.

Analytical Methodologies and Environmental Fate

Development of Analytical Methods for Detection and Quantification

The accurate detection and quantification of 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine are crucial for its study in various matrices. While specific methods for this exact compound are not extensively documented, established analytical techniques for related pyrazole (B372694) derivatives can be readily adapted.

Chromatographic Techniques (HPLC, GC-MS)

Chromatographic methods are central to the separation and analysis of pyrazole compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of pyrazole derivatives. For compounds similar in polarity to this compound, a reverse-phase HPLC system is typically employed. A C18 column is a common choice, providing effective separation based on hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, which may be acidified with formic acid or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For pyrazole derivatives, derivatization may sometimes be necessary to increase volatility and improve chromatographic performance. The fragmentation patterns observed in the mass spectrometer provide valuable structural information, aiding in the identification of the compound and its metabolites or degradation products. researchgate.net A study on the phenylpyrazole insecticide fipronil (B1672679) utilized GC-MS to characterize its photodegradation pathways, demonstrating the utility of this technique for complex environmental samples. nih.gov

Interactive Data Table: Hypothetical Chromatographic Conditions

ParameterHPLCGC-MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Capillary (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHelium
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL1 µL (splitless)
Oven Temperature Program Isocratic or Gradient100°C (2 min), ramp to 280°C at 10°C/min, hold 5 min
Detector UV-Vis or Mass SpectrometerMass Spectrometer (EI mode)

Spectroscopic Detection Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of pyrazole derivatives. rsc.orgmdpi.com The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule's atomic connectivity.

Mass Spectrometry (MS): In addition to its use with chromatography, mass spectrometry provides crucial information about the molecular weight and fragmentation of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For a related compound, 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, predicted collision cross-section values have been calculated for various adducts, which is useful for its identification in complex matrices. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a similar compound, 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, characteristic IR peaks were observed for N-H, C=O, and other functional groups. mdpi.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including bond lengths and angles. The crystal structure of the related compound 3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide has been determined, revealing the spatial arrangement of the atoms. researchgate.net

Environmental Presence and Transformation Studies

The environmental fate of this compound is of interest due to the widespread use of related compounds in agriculture and other industries. Phenylpyrazole compounds can undergo various transformation processes in the environment.

Photodegradation Studies

Photodegradation is a significant pathway for the transformation of many organic compounds in the aquatic environment. Studies on the phenylpyrazole insecticides fipronil and ethiprole (B1671408) have shown that they undergo photodegradation when exposed to light. nih.govacs.orgnih.govacs.orgresearchgate.net The primary photodegradation pathways for these compounds include oxidation, reduction, and cleavage of the pyrazole ring. nih.govacs.org For fipronil, photolysis leads to the formation of a desulfinyl product as a major photoproduct, along with other minor products resulting from further degradation. acs.org Given the structural similarities, it is plausible that this compound would also be susceptible to photodegradation, potentially leading to the formation of various transformation products.

Biodegradation Pathways (in vitro/environmental models)

Formation as a By-product or Micropollutant

Pyrazole derivatives are used in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals, which can lead to their release into the environment. arviatechnology.com The presence of brominated flame retardants in various environmental compartments, including water and sediment, has been well-documented. nih.govresearchgate.netcornell.edu These compounds can enter the environment through industrial effluents and the disposal of consumer products. cornell.edu Given that this compound is a brominated organic compound, there is a potential for it to be present as a micropollutant in aquatic systems, particularly in areas with industrial activity related to its synthesis or use. However, specific monitoring data for this compound in the environment are currently lacking.

Conclusion and Future Research Directions

Summary of Key Findings for 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

Direct experimental findings for this compound are limited. However, an analysis of its structure, which combines a 5-aminopyrazole core, a 4-bromophenyl substituent, and N- and C-methylation, allows for a hypothesis of its key characteristics. The pyrazole (B372694) ring is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component in numerous compounds with a wide array of biological activities. mdpi.commdpi.comnih.govmdpi.com The 5-amino group is a particularly versatile functional handle, frequently utilized as a precursor for the synthesis of fused heterocyclic systems with significant pharmacological relevance, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org

The 4-bromophenyl moiety offers several strategic advantages. It serves as a crucial site for synthetic modification, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore structure-activity relationships (SAR) by introducing diverse aryl or alkyl groups. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. The methylation at the N1 and C4 positions provides steric bulk and modulates the electronic properties and metabolic stability of the molecule, potentially offering a unique pharmacological profile compared to other substitution patterns.

Table 1: Established Biological Activities of the Aminopyrazole Scaffold
Biological ActivityTarget/Mechanism of ActionReference(s)
AnticancerKinase Inhibition (e.g., CDK, BTK, p38MAPK, VEGFR-2) mdpi.commdpi.com
Anti-inflammatoryCyclooxygenase (COX) Inhibition mdpi.comnih.gov
AntimicrobialInhibition of essential bacterial/fungal enzymes mdpi.com
AntiviralInterference with viral replication pathways beilstein-journals.org
AntimalarialInhibition of enzymes like Plasmodium falciparum DHODH nih.gov

Unexplored Avenues for Academic Research

The lack of specific data highlights numerous unexplored avenues for academic investigation into this compound.

Synthetic Chemistry: A primary area for research is the development and optimization of a robust and regioselective synthesis for the title compound. Comparative studies of different synthetic strategies, such as the classical condensation of β-ketonitriles with substituted hydrazines, could be undertaken. researchgate.net Following this, the creation of a focused compound library by systematically varying the substituents at the N1, C3, and C4 positions would be a logical next step to build a comprehensive SAR profile.

Chemical Derivatization: The compound's functional groups are ripe for chemical exploration. The 5-amino group can be acylated, sulfonated, or used in condensation reactions to form Schiff bases, leading to a wide range of derivatives. chim.it Concurrently, the 4-bromophenyl ring can be functionalized via cross-coupling reactions to append new aromatic or aliphatic moieties. Studying the reactivity and scope of these transformations would be of significant academic interest.

Broad Biological Screening: A comprehensive biological evaluation is a critical unmet need. The compound and its derivatives should be screened against a diverse panel of biological targets, particularly those where other pyrazoles have shown promise. High-priority targets include a range of protein kinases relevant to oncology, inflammatory signaling pathways (e.g., COX enzymes), and various microbial strains to assess potential antimicrobial activity. mdpi.commdpi.com

Potential for Development as Biochemical Probes or Pre-clinical Leads

The structural features of this compound make it an attractive starting point for the development of specialized chemical tools and therapeutic agents.

Biochemical Probes: The pyrazole scaffold has been successfully incorporated into fluorescent probes for bioimaging applications. nih.gov The 4-bromo position on the title compound could be functionalized with a fluorophore. Such a derivative could be developed as a probe to visualize specific cellular components or track the molecule's distribution within biological systems, provided it demonstrates selective binding to a target of interest.

Pre-clinical Leads in Drug Discovery: 5-Aminopyrazoles are recognized as valuable frameworks for kinase inhibitors. mdpi.com The recently approved Bruton's Tyrosine Kinase (BTK) inhibitor, Pirtobrutinib, features a 5-aminopyrazole core, underscoring the clinical relevance of this scaffold. mdpi.com The title compound, with its specific substitution pattern, could serve as a novel fragment or starting point for a lead discovery program targeting kinases or other enzyme families. Its defined three-dimensional structure and multiple points for diversification make it an ideal candidate for fragment-based or lead optimization campaigns in oncology, immunology, or inflammatory diseases.

Table 2: Potential Derivatization Reactions for Future Research
Functional GroupReaction TypePotential ReagentsResulting Structure
5-Amino GroupAcylationAcyl chlorides, Carboxylic acidsAmides
5-Amino GroupSulfonylationSulfonyl chloridesSulfonamides
5-Amino GroupCyclocondensationβ-Diketones, β-KetoestersFused Pyrazoloazines
4-Bromophenyl GroupSuzuki CouplingArylboronic acidsBiaryl compounds
4-Bromophenyl GroupBuchwald-Hartwig AminationAmines4-Aminophenyl derivatives
4-Bromophenyl GroupSonogashira CouplingTerminal alkynesArylalkyne derivatives

Methodological Advancements and Interdisciplinary Research Opportunities

Future exploration of this compound and its analogs would benefit significantly from modern chemical and biological methodologies.

Advanced Synthesis and Screening: The application of high-throughput synthesis techniques, such as parallel synthesis or flow chemistry, could accelerate the creation of a diverse library of related compounds. Combining these methods with high-throughput screening would enable the rapid biological evaluation of hundreds or thousands of derivatives, efficiently identifying promising hits for further development. Microwave-assisted organic synthesis could also be employed to shorten reaction times and improve yields for key synthetic steps. chim.it

Interdisciplinary Collaboration: A truly effective research program would be highly interdisciplinary.

Computational Chemistry: In silico methods like molecular docking and virtual screening can be used to predict potential biological targets for the compound, helping to prioritize experimental screening efforts and rationalize observed activities.

Chemical Biology: Once active compounds are identified, chemical biologists can design and synthesize probe molecules to help elucidate the mechanism of action and identify specific cellular binding partners.

Structural Biology: For promising compound-target pairs, X-ray crystallography or cryo-electron microscopy could provide detailed structural information on their binding interactions, guiding the next cycle of rational drug design and optimization.

This integrated, interdisciplinary approach will be essential to fully unlock the scientific and therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be modified to improve yield?

  • Methodology : Synthesis typically involves condensation reactions of substituted hydrazines with β-ketoesters or α,β-unsaturated ketones. For example, microwave-assisted methods (e.g., as seen in Jairo Quiroga’s work on analogous pyrazole derivatives) can reduce reaction times and improve regioselectivity . Solvent polarity and temperature optimization (e.g., using DMF or ethanol at 80–100°C) are critical for minimizing side products .
  • Key Parameters : Monitor intermediates via TLC/HPLC and characterize products using 1H^1H-NMR and mass spectrometry. Adjust stoichiometric ratios (e.g., 1.2:1 hydrazine:ketone) to enhance yields .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–Br bond ~1.89 Å, pyrazole ring planarity) as demonstrated in Bassam Abu Thaher’s crystallographic studies on fluorophenyl-pyrazole derivatives .
  • Spectroscopy : Confirm amine (-NH2_2) and bromophenyl substituents via 1H^1H-NMR (δ 6.8–7.4 ppm for aromatic protons) and IR (N–H stretch ~3400 cm1^{-1}) .

Q. What computational tools are used to predict the physicochemical properties of this compound?

  • Approach : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gap) and molecular dynamics (MD) simulations to assess solubility. PubChem-derived InChI/SMILES identifiers (e.g., InChI=1S/C11H12BrN3) enable database-assisted predictions .

Advanced Research Questions

Q. How can contradictory bioactivity data for pyrazole derivatives (e.g., antifungal vs. cytotoxic effects) be resolved for this compound?

  • Experimental Design :

  • Dose-Response Studies : Test across concentrations (e.g., 1–100 μM) in cell-based assays (e.g., MTT for cytotoxicity) .
  • Structure-Activity Relationship (SAR) : Compare with analogs like 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine to isolate substituent effects (e.g., bromine’s electron-withdrawing impact on receptor binding) .
    • Validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. whole-cell assays) to rule out off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted applications?

  • Methods :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to enhance blood-brain barrier permeability, guided by logP calculations (current logP ~3.2) .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation at N1) and stabilize via fluorination or steric hindrance .

Q. How do crystallographic packing interactions influence the compound’s solid-state stability?

  • Analysis : Evaluate X-ray data for intermolecular forces (e.g., π-π stacking of bromophenyl groups, hydrogen bonding via -NH2_2). Bassam Abu Thaher’s work on triclinic crystal systems (space group P1, α/β angles ~79–86°) provides a framework for stability predictions .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

  • Experimental Design :

  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS.
  • Aquatic Toxicity : Use Daphnia magna assays to determine EC50_{50} values, referencing methodologies from environmental chemistry symposia .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.